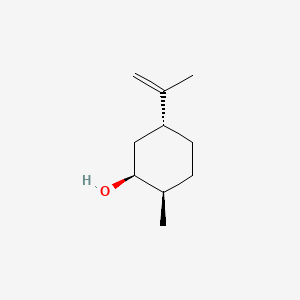![molecular formula C10H7NO2 B1175428 3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene CAS No. 17965-50-3](/img/structure/B1175428.png)
3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene is a heterocyclic compound that has gained significant attention in the field of organic electronics. This compound is characterized by its rigid coplanar structure, which favors π-π intermolecular interactions, making it an excellent electron-donating material . It has been widely used as a building block for organic field-effect transistors and organic photovoltaics due to its favorable electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under controlled conditions.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors and organic photovoltaics due to its excellent electron-donating properties.
Polymer Science: Incorporated into conjugated polymers to enhance their electronic properties and stability.
Material Science: Utilized in the development of high-performance materials for optoelectronic devices.
Mechanism of Action
The mechanism by which 4H-Cyclopenta[2,1-b:3,4-c’]dithiophene exerts its effects is primarily through its ability to facilitate π-π stacking interactions. This enhances the charge transport properties of materials in which it is incorporated. The compound interacts with molecular targets such as electron acceptors in organic photovoltaics, facilitating efficient charge separation and transport .
Comparison with Similar Compounds
Similar Compounds
- 4H-Cyclopenta[2,1-b:3,4-b’]dithiophene
- 4H-Dithieno[3,2-b:2’,3’-d]silol
- Cyclopenta[1,2-b:5,4-b’]dithiophene
Uniqueness
4H-Cyclopenta[2,1-b:3,4-c’]dithiophene is unique due to its specific structural configuration, which provides a balance between rigidity and flexibility, enhancing its electronic properties. Compared to similar compounds, it offers better solubility and processability, making it more suitable for various applications in organic electronics .
Properties
CAS No. |
17965-50-3 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
0 |
IUPAC Name |
3,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2(6),4,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-2-11-9-6(1)3-7-4-10-5-8(7)9/h1-2,4-5H,3H2 |
SMILES |
C1C2=C(C3=CSC=C31)SC=C2 |
Synonyms |
4H-Cyclopenta[2,1-b:3,4-c/']dithiophene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-Fluoro[1]benzothieno[2,3-c]quinolin-2-yl methyl ether](/img/structure/B1175366.png)
![4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B1175367.png)
![5-Methoxy-8-methylpyrazino[2,3-d]pyridazine](/img/structure/B1175368.png)
